molecular formula C28H21N B13980691 N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 131059-47-7

N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine

Cat. No.: B13980691
CAS No.: 131059-47-7
M. Wt: 371.5 g/mol
InChI Key: QXNLJQJSKIGAJN-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells. This compound is characterized by its complex structure, which includes naphthalene and biphenyl groups, making it suitable for various high-tech applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine typically involves the coupling of naphthalene and biphenyl derivatives under specific conditions. One common method includes the use of copper-catalyzed coupling reactions, where N-(naphthalen-1-yl)-N’-alkyl oxalamides serve as powerful ligands . The reaction conditions often involve elevated temperatures and the presence of a base such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for use in electronic devices .

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) compounds, bases like potassium hydroxide, and various solvents. The reactions typically occur at elevated temperatures to ensure high efficiency and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce various substituted biphenyl derivatives, which are crucial for the compound’s application in electronics .

Scientific Research Applications

N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine exerts its effects involves its interaction with molecular targets such as β-1,3-glucanase and ABC transport proteins. These interactions are facilitated by van der Waals forces and hydrogen bonding, which enable the compound to effectively modulate the activity of these proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine is unique due to its specific structure, which provides optimal electronic properties for use in high-tech applications. Its ability to act as both a hole transport and electron blocking layer makes it particularly valuable in the field of organic electronics .

Properties

CAS No.

131059-47-7

Molecular Formula

C28H21N

Molecular Weight

371.5 g/mol

IUPAC Name

N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine

InChI

InChI=1S/C28H21N/c1-3-10-22(11-4-1)23-18-20-26(21-19-23)29(25-14-5-2-6-15-25)28-17-9-13-24-12-7-8-16-27(24)28/h1-21H

InChI Key

QXNLJQJSKIGAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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